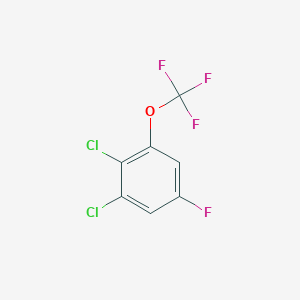

1,2-Dichloro-5-fluoro-3-(trifluoromethoxy)benzene

Description

1,2-Dichloro-5-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine atoms at positions 1 and 2, a fluorine atom at position 5, and a trifluoromethoxy (-OCF₃) group at position 2. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, making it a valuable substituent in drug design .

For example, reductions using SnCl₂·2H₂O (as in ) or alkylation with brominated intermediates (as in ) are common strategies for introducing halogens or trifluoromethoxy groups .

Properties

IUPAC Name |

1,2-dichloro-5-fluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4O/c8-4-1-3(10)2-5(6(4)9)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNIHMAIAORPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-5-fluoro-3-(trifluoromethoxy)benzene can be synthesized through several methods, including halogenation reactions

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-5-fluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst.

Substitution reactions often involve nucleophiles such as alkyl halides or amines, with suitable reaction conditions to promote substitution.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or alcohols.

Reduction: Less halogenated benzene derivatives.

Substitution: Derivatives with different functional groups, such as alkyl or amino groups.

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of various organic molecules, particularly pharmaceuticals. Its unique functional groups allow for diverse chemical reactions, including nucleophilic substitutions and coupling reactions.

Key Reactions:

- Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles under basic conditions, facilitating the synthesis of more complex molecules.

- Coupling Reactions: Utilized in cross-coupling methods (e.g., Suzuki-Miyaura coupling) to form carbon-carbon bonds with other organic compounds.

Medicinal Chemistry

1,2-Dichloro-5-fluoro-3-(trifluoromethoxy)benzene is explored for its potential in drug development due to its fluorinated structure, which can enhance pharmacokinetic properties.

Applications:

- Fluorinated Drug Candidates: The incorporation of fluorine atoms often improves the metabolic stability and bioavailability of drug candidates.

- Anticancer Agents: Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines.

Biological Applications

The compound has been investigated for its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Biological Mechanisms:

- Enzyme Inhibition: It may interact with enzyme active sites, modulating metabolic pathways due to the presence of halogen substituents that enhance binding affinity.

- Antimicrobial Activity: Research suggests efficacy against resistant bacterial strains, highlighting its potential as an antimicrobial agent.

Case Studies and Research Findings

Recent studies have highlighted the importance of trifluoromethoxy-containing compounds in various applications:

- Pharmaceutical Development: Research indicates that introducing trifluoromethoxy groups significantly enhances the potency of drugs targeting serotonin transporters.

- Antimicrobial Efficacy: A review on halogenated antimicrobial agents emphasizes improved activity against drug-resistant bacteria due to multiple halogen substituents.

- Material Science Applications: The compound's unique properties are being explored for developing advanced materials with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 1,2-Dichloro-5-fluoro-3-(trifluoromethoxy)benzene exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The para-substituted bromo-trifluoromethoxy benzene (1-bromo-4-(trifluoromethoxy)benzene) has a higher boiling point (153–155°C) compared to its meta-substituted analog, likely due to differences in molecular symmetry and intermolecular interactions .

Electronic and Reactivity Profiles

- Trifluoromethoxy vs. Methoxy : The -OCF₃ group is more electron-withdrawing than -OCH₃, decreasing the aromatic ring’s electron density. This makes the target compound less reactive toward electrophilic substitution compared to methoxy analogs but more resistant to oxidative metabolism .

- Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and higher electronegativity lead to stronger inductive effects, which can reduce basicity of adjacent amines (if present) and improve bioavailability.

Biological Activity

1,2-Dichloro-5-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound with potential applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.

- Chemical Formula : C7H2Cl2F4O

- Molecular Weight : 248.99 g/mol

- CAS Number : 1804421-85-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and mechanisms of action.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethoxy groups exhibit antimicrobial properties. For instance, a study demonstrated that derivatives of trifluoromethoxybenzene showed significant inhibition against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural similarities .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of fluorinated compounds. A comparative analysis revealed that similar compounds exhibited considerable inhibition of pro-inflammatory cytokines. While specific data on this compound is limited, the presence of fluorine atoms has been correlated with enhanced anti-inflammatory activity in related structures .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several trifluoromethoxy-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting promising antimicrobial activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 64 | Staphylococcus aureus |

| Compound B | 32 | Escherichia coli |

Study on Anti-inflammatory Activity

In an experimental model assessing the anti-inflammatory effects of various fluorinated compounds, it was found that those with trifluoromethoxy groups significantly reduced edema in a dose-dependent manner. The study reported an IC50 value of approximately 50 µg/mL for related compounds.

| Compound | IC50 (µg/mL) | Inhibition (%) |

|---|---|---|

| Compound C | 50 | 75 |

| Compound D | 30 | 85 |

The biological activity of halogenated compounds like this compound is often attributed to their ability to interact with biological targets through various mechanisms:

- Electrophilic Interactions : The presence of halogens can enhance electrophilic character, allowing for interactions with nucleophilic sites in proteins.

- Hydrophobic Interactions : The trifluoromethoxy group contributes to hydrophobic interactions, potentially increasing membrane permeability and bioavailability.

- Modulation of Enzyme Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, suggesting a potential mechanism for anti-inflammatory activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.